molecular formula C10H10ClFO B8490442 4-(4-Chloro-phenyl)-1-fluoro-butan-2-one

4-(4-Chloro-phenyl)-1-fluoro-butan-2-one

Cat. No.: B8490442
M. Wt: 200.64 g/mol
InChI Key: HHVAGVKORSMJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-phenyl)-1-fluoro-butan-2-one is a fluorinated and chlorinated aromatic ketone. Structurally, it features a butan-2-one backbone with a 4-chlorophenyl group at the fourth carbon and a fluorine atom at the first carbon.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-fluorobutan-2-one

InChI

InChI=1S/C10H10ClFO/c11-9-4-1-8(2-5-9)3-6-10(13)7-12/h1-2,4-5H,3,6-7H2

InChI Key

HHVAGVKORSMJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CF)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 4-(4-Chloro-phenyl)-1-fluoro-butan-2-one and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Physical Properties Potential Applications Reference
This compound 4-Cl-phenyl, 1-F, ketone at C2 C₁₀H₉ClFO 199.63* Not explicitly reported Intermediate in organic synthesis N/A
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Piperidine ring, hydroxyl group, ketone at C1 C₂₁H₂₂ClFNO₂ 386.86 Not reported Psychoactive drug candidates
4-Chloro-1-(2,5-difluorophenyl)butan-1-one 2,5-diF-phenyl, ketone at C1 C₁₀H₉ClF₂O 218.63 Boiling point: 293.5±30.0°C (predicted) Pharmaceutical intermediate
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one 2-Br, 4-Cl, 4-Cl-phenyl, ketone at C1 C₁₀H₉BrCl₂O 296.00 Not reported Halogenated synthon for cross-coupling
1-(4-Fluorophenyl)-4-phenylbutan-1-one 4-F-phenyl, 4-phenyl, ketone at C1 C₁₆H₁₅FO 242.29 Appearance: powder; Storage: RT Material science, polymer additives
4-Chloro-1-(2-thienyl)butan-1-one 2-thienyl, ketone at C1 C₈H₇ClOS 186.65 Not reported Thiophene-based electronic materials
4-(4-Fluorophenyl)-1-(methylamino)butan-2-one 4-F-phenyl, methylamino at C1, ketone at C2 C₁₁H₁₄FNO 195.23 Not reported Bioactive molecule precursors
4-(4-Chlorophenyl)-4-phenylbutan-2-one 4-Cl-phenyl, 4-phenyl, ketone at C2 C₁₆H₁₅ClO 258.74 LogP: 4.45 (predicted) Building block for asymmetric synthesis

*Calculated based on molecular formula.

Key Comparative Insights

Electronic and Steric Effects
  • Halogen Positioning : The target compound’s 4-Cl and 1-F substituents create a strong electron-withdrawing effect, enhancing electrophilicity at the ketone group compared to analogs like 1-(4-Fluorophenyl)-4-phenylbutan-1-one .
  • Ketone Position : Unlike most analogs (ketone at C1), the target’s ketone at C2 may reduce steric hindrance, favoring nucleophilic addition reactions.
Physicochemical Properties
  • Lipophilicity : The target compound’s predicted LogP (unreported) likely falls between 4-(4-Chlorophenyl)-4-phenylbutan-2-one (LogP 4.45, ) and smaller analogs like 4-Chloro-1-(2-thienyl)butan-1-one.
  • Thermal Stability : The higher boiling point of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one (293.5°C, ) suggests greater thermal stability than the target, possibly due to stronger intermolecular interactions from difluorination.

Preparation Methods

Standard Protocol

The most widely reported method involves Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride (CAS 4635-59-0) in the presence of AlCl₃. Key steps include:

  • Reagents : Fluorobenzene (16 g), 4-chlorobutyryl chloride (20 g), anhydrous AlCl₃ (20 g), dichloromethane (40 g).

  • Conditions : Dropwise addition at 5°C, followed by stirring at 20°C for 4 h. Quenching with ice water (600 g) and purification via sodium sulfate drying and vacuum distillation.

Table 1: Reaction Parameters and Outcomes

ParameterValue
Temperature20°C
Time4 h
Yield90%
Purity (HPLC)99%
Key Impurities<1% unreacted fluorobenzene

Mechanistic Insights

The reaction proceeds via AlCl₃-mediated activation of 4-chlorobutyryl chloride, forming an acylium ion that undergoes electrophilic substitution on fluorobenzene. The para-selectivity is attributed to the electron-withdrawing fluorine atom directing acyl group placement.

Acid-Catalyzed Cyclization with HNTf₂

Alternative Methodology

A modified approach uses HNTf₂ (bis(trifluoromethanesulfonyl)imide) in 1,4-dioxane at elevated temperatures:

  • Reagents : Terminal alkyne (5 mmol), HNTf₂ (60–200 mol%), 1,4-dioxane.

  • Conditions : 100°C for 18–52 h, followed by column chromatography (hexane/ethyl acetate).

Table 2: Optimization of HNTf₂ Loading

HNTf₂ (mol%)Time (h)Yield (%)
605270

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-(4-Chloro-phenyl)-1-fluoro-butan-2-one?

A common approach involves the Claisen condensation of 4-chlorophenylacetone with a fluorinated acetylating agent. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as residual solvents can interfere with downstream applications .
  • Safety : Avoid exposure to moisture due to the reactivity of fluorinated intermediates, and employ inert atmospheres (N₂/Ar) during sensitive steps .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation.
  • Hazards : Classified as Acute Toxicity (Oral, Category 4) and Skin Sensitizer (Category 1). Use fume hoods, nitrile gloves, and eye protection during handling .
  • Decontamination : Spills should be neutralized with sodium bicarbonate before disposal.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹³C NMR typically shows carbonyl peaks at ~205 ppm and aromatic signals between 125–140 ppm.
  • IR : Strong C=O stretching at ~1700 cm⁻¹ and C-F vibrations near 1100 cm⁻¹ confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 214.5 .

Advanced Research Questions

Q. How can solvent effects influence the reaction yield during synthesis, and what experimental designs optimize solvent selection?

  • Polar Protic vs. Aprotic : Polar aprotic solvents (e.g., DMF) enhance nucleophilic fluorination but may increase side reactions. A DoE (Design of Experiments) approach can identify optimal solvent mixtures.
  • Case Study : Replacing DMF with THF reduced byproduct formation by 22% in analogous fluoroketone syntheses .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, crystallographic data may reveal unexpected keto-enol tautomerism not evident in NMR .
  • Cross-Validation : Pair NMR coupling constants with DFT-calculated dihedral angles to validate conformational preferences .

Q. How can researchers mitigate competing side reactions during fluorination steps?

  • Temperature Control : Maintaining temperatures below –10°C suppresses radical pathways.
  • Catalyst Screening : Lewis acids like BF₃·Et₂O improve regioselectivity in fluorination by stabilizing transition states .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model charge distribution. The carbonyl group’s electron-withdrawing effect directs nucleophiles to the β-carbon .
  • MD Simulations : Simulate solvent accessibility to identify steric hindrance at reactive sites .

Q. How does the electronic nature of substituents affect the compound’s stability under acidic/basic conditions?

  • Acidic Conditions : The chloro substituent enhances aryl ring electron withdrawal, accelerating keto-enol tautomerism. Stability decreases below pH 3.
  • Basic Conditions : Fluorine’s electronegativity destabilizes the enolate intermediate, leading to decomposition above pH 10 .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of thermal decomposition for this compound?

  • TGA/DSC : Monitor mass loss at 150–200°C to identify degradation steps.
  • Arrhenius Analysis : Plot ln(k) vs. 1/T to calculate activation energy (Eₐ). For analogous fluoroketones, Eₐ ranges from 80–100 kJ/mol .

Q. What analytical techniques quantify trace impurities in this compound?

  • HPLC : Use a C18 column with UV detection at 254 nm. Impurities like 4-chlorophenylacetic acid elute earlier than the parent compound.
  • GC-MS : Detect volatile byproducts (e.g., chlorofluorobenzenes) with a DB-5MS capillary column .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The ortho-chloro group hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) for effective catalysis.
  • Electronic Effects : The fluorine atom’s inductive effect lowers the LUMO energy, favoring nucleophilic attack at the carbonyl .

Q. What in silico tools predict the compound’s metabolic pathways in biological systems?

  • CYP450 Modeling : Use Schrödinger’s SiteMap to identify oxidation sites. Predominant metabolism occurs at the β-carbon via hydroxylation .
  • ADMET Prediction : Tools like ADMETLab 2.0 estimate moderate hepatic clearance (CLH = 15 mL/min/kg) and low BBB permeability (logBB = –1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.